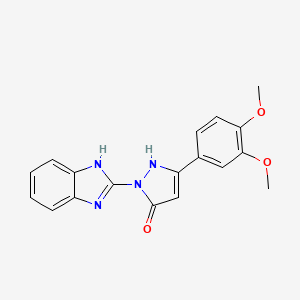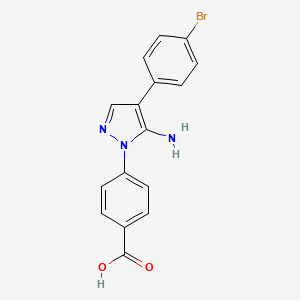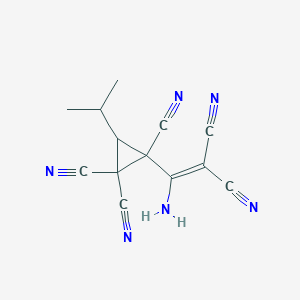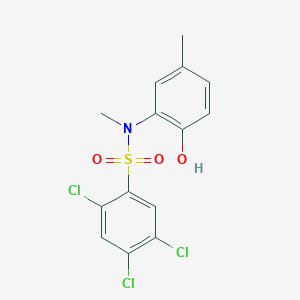![molecular formula C9H8N6S B14943035 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)
7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE is a heterocyclic compound that features a triazole ring fused with another triazole ring and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE typically involves multi-step synthetic routes. One common method involves the reaction of 4-pyridylmethyl chloride with 3-mercapto-1,2,4-triazole under basic conditions to form the intermediate 3-[(4-pyridylmethyl)sulfanyl]-1,2,4-triazole. This intermediate is then subjected to cyclization reactions to form the final fused triazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole rings.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds .
科学研究应用
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site. This interaction often involves hydrogen bonding, van der Waals forces, and π-π stacking interactions with aromatic residues in the enzyme .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a second triazole ring.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline moiety fused with a triazole ring.
1,2,4-Triazolo[5,1-c][1,2,4]triazepine: Features a triazepine ring fused with a triazole ring.
Uniqueness
The uniqueness of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE lies in its dual triazole ring system and the presence of a pyridylmethyl group. This combination imparts unique electronic properties and potential for diverse chemical reactivity, making it a valuable compound for various applications .
属性
分子式 |
C9H8N6S |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
3-(pyridin-4-ylmethylsulfanyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C9H8N6S/c1-3-10-4-2-7(1)5-16-9-14-13-8-11-6-12-15(8)9/h1-4,6H,5H2,(H,11,12,13) |
InChI 键 |
GBTLZAJYMUUEEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CSC2=NN=C3N2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)


![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)

![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
